[3-(3,3,3-Trifluoropropoxy)phenyl]methanol
Description
Significance of Organofluorine Compounds in Contemporary Chemical Sciences
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This has made organofluorine chemistry a vital area of modern research, contributing to the development of new pharmaceuticals, advanced materials like fluoropolymers, and agrochemicals. numberanalytics.comwikipedia.org The unique characteristics of fluorine, such as its high electronegativity and small atomic size, allow it to modulate properties like lipophilicity, metabolic stability, and bioavailability, making it a powerful tool in molecular design. numberanalytics.comolemiss.edu
The journey of fluorine chemistry began long before the element itself was isolated. In the 16th and 17th centuries, minerals containing fluorine, such as fluorspar, were used as fluxes in metallurgy. It was not until 1886 that Henri Moissan successfully isolated elemental fluorine through electrolysis, a notoriously difficult task due to its extreme reactivity. worktribe.com
Early work in the 20th century saw the first syntheses of chlorofluorocarbons (CFCs) and the serendipitous discovery of polytetrafluoroethylene (PTFE), commercially known as Teflon, in the 1930s. worktribe.com A significant acceleration in fluorine chemistry occurred during the Manhattan Project in the 1940s, which required the development of techniques to handle highly reactive fluorine compounds for uranium enrichment. worktribe.com The post-war era witnessed a rapid expansion of academic and industrial interest. A pivotal moment for medicinal chemistry came in 1954 with the discovery that a fluorinated corticosteroid exhibited enhanced biological activity compared to its non-fluorinated parent compound, sparking widespread investigation into fluorinated pharmaceuticals. worktribe.com
The incorporation of fluorine or fluorine-containing groups is a well-established strategy in drug discovery and materials science. nih.gov Approximately 25% of all pharmaceuticals contain at least one fluorine atom. olemiss.edu The carbon-fluorine bond is the strongest single bond in organic chemistry, which often leads to increased thermal and metabolic stability of the molecule. worldscientific.com
Key strategic advantages of using fluorinated motifs include:
Metabolic Stability: The strength of the C-F bond can block sites of metabolism, prolonging the active life of a drug in the body. olemiss.edu
Conformational Control: The electronegativity of fluorine can influence the conformation of a molecule through steric and electronic effects, potentially leading to a more favorable binding orientation with a biological target.
Binding Affinity: Fluorine can participate in hydrogen bonds and other non-covalent interactions, which can enhance the binding affinity of a drug to its target receptor. nih.gov
The trifluoropropoxy group in [3-(3,3,3-Trifluoropropoxy)phenyl]methanol is an example of such a strategic motif, expected to confer some of these desirable properties onto any larger molecule it is incorporated into.
Overview of Arylmethanol Scaffolds as Versatile Synthetic Intermediates
Arylmethanols, also known as benzylic alcohols, are a class of compounds characterized by a hydroxyl group attached to a carbon atom which is, in turn, bonded to an aromatic ring. This structural arrangement makes them exceptionally versatile intermediates in organic synthesis. researchgate.net Benzyl (B1604629) alcohol itself is a crucial precursor in the synthesis of a wide array of organic compounds, including esters and ethers used in fragrances, flavors, and pharmaceuticals. researchgate.netwikipedia.org
The reactivity of the benzylic hydroxyl group allows for a range of transformations:
Oxidation: Benzylic alcohols can be selectively oxidized to form benzaldehydes or benzoic acids, which are themselves important synthetic precursors. researchgate.netnih.gov
Substitution: The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of other functional groups.
Esterification and Etherification: They readily react with carboxylic acids or their derivatives to form benzyl esters, which are often used as protecting groups in complex syntheses because they can be easily removed. wikipedia.org
The combination of this reactive hub with a functionalized aromatic ring, such as the one in [3-(3,3,3-Trifluoropropoxy)phenyl]methanol, creates a bifunctional building block that can be elaborated from two different points in a synthetic sequence.
Rationale for Dedicated Academic Investigation of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol
The specific structure of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol presents a compelling case for dedicated research. The rationale for its investigation stems from its potential as a novel, high-value building block for creating new chemical entities, particularly in the life sciences. olemiss.edunih.gov
The molecule combines the advantageous properties of a fluorinated ether with the synthetic flexibility of a benzylic alcohol. The trifluoropropoxy group is expected to enhance the metabolic stability and lipophilicity of derivative compounds. Its placement at the meta-position of the phenyl ring influences the electronic properties and reactivity of both the aromatic ring and the benzylic alcohol, potentially leading to unique chemical behavior compared to its ortho- or para-isomers. Investigating this compound allows for the exploration of new chemical space and the development of molecules with potentially improved pharmacokinetic and pharmacodynamic profiles.
Scope and Objectives of Advanced Research on [3-(3,3,3-Trifluoropropoxy)phenyl]methanol
Advanced research on this compound would logically pursue several key objectives aimed at fully characterizing its properties and unlocking its synthetic potential. The primary goals would be:
Development of Efficient Synthetic Routes: A crucial first step is to establish scalable and cost-effective methods for its preparation. This could involve exploring various etherification strategies to couple 3-hydroxybenzyl alcohol with a 3,3,3-trifluoropropyl precursor or building the molecule through other convergent synthetic designs. nih.gov
Comprehensive Physicochemical Characterization: Thoroughly documenting its properties, including melting/boiling points, solubility, and spectroscopic data (NMR, IR, MS), is essential for its use as a reliable synthetic intermediate.
Exploration of Reactivity and Synthetic Utility: A systematic study of its reactivity would be undertaken. This includes investigating the oxidation of the alcohol, its conversion into various derivatives (esters, ethers, halides), and its use in cross-coupling reactions to build more complex molecular architectures.
Synthesis of Novel Derivatives for Biological Screening: The ultimate objective would be to utilize [3-(3,3,3-Trifluoropropoxy)phenyl]methanol as a building block to synthesize libraries of novel compounds. These derivatives could then be screened for biological activity across various therapeutic areas, leveraging the anticipated benefits of the trifluoropropoxy moiety. nih.gov
By pursuing these objectives, the scientific community can determine the true value of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol as a tool for innovation in organic and medicinal chemistry.
Compound Data
Interactive Table: Physicochemical Properties of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol
| Property | Value |
| Molecular Formula | C₁₀H₁₁F₃O₂ |
| Molecular Weight | 220.19 g/mol |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid |
| Solubility | (Predicted) Soluble in organic solvents; limited solubility in water |
| Boiling Point | (Predicted) Higher than benzyl alcohol due to increased mass |
| Melting Point | Not available |
Properties
IUPAC Name |
[3-(3,3,3-trifluoropropoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)4-5-15-9-3-1-2-8(6-9)7-14/h1-3,6,14H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCSEGMTWYLLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 3,3,3 Trifluoropropoxy Phenyl Methanol
Retrosynthetic Analysis of the [3-(3,3,3-Trifluoropropoxy)phenyl]methanol Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a viable synthetic route.
Disconnection Strategies Employing Carbon-Carbon Bond Formations
A primary retrosynthetic disconnection for [3-(3,3,3-Trifluoropropoxy)phenyl]methanol involves the carbon-carbon bond between the aromatic ring and the hydroxymethyl group. This leads to two potential synthons: a nucleophilic 3-(3,3,3-trifluoropropoxy)phenyl species and an electrophilic formaldehyde (B43269) equivalent.
Alternatively, radical-based carbon-carbon bond formation strategies can be considered. These methods often involve the generation of carbon radicals from precursor molecules, which can then react to form the desired bond. sciencedaily.com For instance, a benzyl (B1604629) alcohol derivative could be used as a carbon radical precursor. sciencedaily.com
Some modern methods for the synthesis of benzylic alcohols include:
Suzuki-Miyaura cross-coupling of aryl halides with potassium acetoxymethyltrifluoroborate. organic-chemistry.org
Rhodium-catalyzed addition of arylboronic acids to aldehydes. organic-chemistry.org
Nickel/photoredox-catalyzed reductive cross-coupling of aryl halides with α-bromobenzoates. organic-chemistry.org
These approaches offer various levels of functional group tolerance and stereoselectivity. organic-chemistry.org
Strategic Incorporations of the Trifluoropropoxy Moiety
The trifluoropropoxy group can be introduced at various stages of the synthesis. One common strategy is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In this case, 3-hydroxybenzaldehyde (B18108) or a related precursor could be reacted with 1-bromo-3,3,3-trifluoropropane or a similar electrophile.
Another approach is to start with a molecule that already contains the trifluoropropoxy group and then build the rest of the structure. For example, 1-bromo-3-(3,3,3-trifluoropropoxy)benzene (B7892117) could serve as a key intermediate.
Exploration of Established Synthetic Pathways Applicable to [3-(3,3,3-Trifluoropropoxy)phenyl]methanol
Several well-established synthetic methods can be adapted for the preparation of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol.
Reduction of Corresponding Aromatic Aldehydes or Ketones
A straightforward and widely used method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde. In this case, 3-(3,3,3-trifluoropropoxy)benzaldehyde (B3267823) would be the immediate precursor. A variety of reducing agents can be employed for this transformation.
| Reducing Agent | Typical Reaction Conditions | Notes |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol, room temperature | Mild and selective for aldehydes and ketones. |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or diethyl ether, 0 °C to room temperature | Powerful reducing agent, will also reduce esters and carboxylic acids. |
| Diisobutylaluminum hydride (DIBAL-H) | Toluene or hexane, -78 °C | Can be used for the partial reduction of esters to aldehydes. libretexts.org |
The choice of reducing agent depends on the presence of other functional groups in the molecule and the desired selectivity. For the reduction of an aldehyde, sodium borohydride is often the reagent of choice due to its ease of handling and high selectivity.
Grignard Reagent or Organolithium Additions to Esters
The reaction of Grignard reagents or organolithium compounds with esters is a classic method for the formation of tertiary alcohols. libretexts.orgudel.eduechemi.commasterorganicchemistry.com However, it is not a direct route to primary benzyl alcohols like [3-(3,3,3-Trifluoropropoxy)phenyl]methanol. The reaction of an ester with two equivalents of a Grignard reagent leads to a tertiary alcohol. libretexts.orgechemi.commasterorganicchemistry.com
To synthesize a primary alcohol, one would need to react a Grignard reagent with formaldehyde. For instance, the Grignard reagent derived from 1-bromo-3-(3,3,3-trifluoropropoxy)benzene could be reacted with formaldehyde to yield the target molecule.
Multi-step Convergent Syntheses from Simpler Precursors
A convergent synthesis involves the preparation of different fragments of the target molecule separately, which are then combined in the final steps. This approach can be more efficient for complex molecules.
A plausible multi-step convergent synthesis for [3-(3,3,3-Trifluoropropoxy)phenyl]methanol could involve the following key steps:
Synthesis of 3-(3,3,3-trifluoropropoxy)benzaldehyde: This intermediate can be prepared via a Williamson ether synthesis between 3-hydroxybenzaldehyde and a 3,3,3-trifluoropropyl halide.
Reduction of the aldehyde: The resulting 3-(3,3,3-trifluoropropoxy)benzaldehyde is then reduced to the corresponding benzyl alcohol using a suitable reducing agent like sodium borohydride. askthenerd.com
This two-step sequence is a reliable and high-yielding route to the target compound.
Catalytic and Stereoselective Approaches to [3-(3,3,3-Trifluoropropoxy)phenyl]methanol Synthesis
The synthesis of complex molecules such as [3-(3,3,3-Trifluoropropoxy)phenyl]methanol often requires advanced catalytic methods to achieve high efficiency, selectivity, and stereocontrol. Modern synthetic strategies increasingly rely on transition-metal catalysis, asymmetric catalysis, and biocatalysis to construct key structural motifs. These approaches offer significant advantages over classical methods, including milder reaction conditions, higher functional group tolerance, and the ability to generate chiral products with high enantiomeric purity.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura with fluorinated benzyltriflones or similar precursors, Sonogashira reactions)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, which are fundamental to the assembly of the carbon skeleton of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol precursors. acs.orgacs.org While direct synthesis of the final alcohol via cross-coupling is less common, these methods are invaluable for preparing key intermediates, such as 3-(3,3,3-trifluoropropoxy)benzaldehyde or related compounds.
The Suzuki-Miyaura coupling, for instance, could be employed by reacting an aryl halide, such as 1-bromo-3-(3,3,3-trifluoropropoxy)benzene, with a boronic acid derivative that contains a masked or protected hydroxymethyl group. Palladium catalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂), are commonly used in conjunction with phosphine (B1218219) ligands to facilitate this transformation. rsc.org The choice of ligand is critical to the reaction's success, influencing catalyst activity, stability, and selectivity. acs.org
The general mechanism for such palladium-catalyzed couplings involves an oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. nih.gov
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Cross-Coupling of Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | K₂CO₃ | Toluene/Water | 80-110 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80-100 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 60-90 |
| Pd(PPh₃)₄ | (none added) | Na₂CO₃ | DME/Water | 80 |
This table presents generalized conditions for Suzuki-Miyaura reactions. Specific conditions for the synthesis of a [3-(3,3,3-Trifluoropropoxy)phenyl]methanol precursor would require empirical optimization.
Similarly, the Sonogashira coupling could be utilized to introduce an alkyne, which can then be further functionalized to the required hydroxymethyl group. This reaction couples an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
Asymmetric Hydrogenation or Transfer Hydrogenation of Carbonyl Precursors
To produce [3-(3,3,3-Trifluoropropoxy)phenyl]methanol as a single enantiomer, catalytic asymmetric hydrogenation or transfer hydrogenation of the corresponding prochiral carbonyl precursor, 3-(3,3,3-trifluoropropoxy)benzaldehyde, is a highly effective strategy. These methods utilize chiral transition-metal complexes to deliver hydrogen to the carbonyl face with high selectivity.
Asymmetric transfer hydrogenation (ATH) is an attractive alternative to methods requiring high-pressure hydrogen gas. mdpi.com It typically employs a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture in the presence of a chiral catalyst. Ruthenium(II) and Rhodium(III) complexes featuring chiral diamine ligands, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are well-established catalysts for the highly enantioselective reduction of aromatic ketones and aldehydes. mdpi.com The reaction mechanism is believed to involve a metal-hydride species, where the chiral ligand environment dictates the stereochemical outcome of the hydride transfer to the carbonyl carbon.
Table 2: Common Catalysts for Asymmetric Transfer Hydrogenation of Aromatic Aldehydes
| Catalyst | Hydrogen Source | Base/Additive | Typical Enantioselectivity (% ee) |
|---|---|---|---|
| [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | HCOOH/NEt₃ | - | >95 |
| [RhCp*Cl₂]₂ / (R,R)-TsDPEN | HCOOH/NEt₃ | - | >90 |
| (R,R)-Teth-TsDPEN-Ru(II) | Isopropanol | KOH | >99 |
Data is representative for analogous aromatic aldehydes and demonstrates the potential for achieving high enantioselectivity in the synthesis of chiral [3-(3,3,3-Trifluoropropoxy)phenyl]methanol. mdpi.com
The successful application of this methodology would provide direct access to enantiomerically enriched (R)- or (S)-[3-(3,3,3-Trifluoropropoxy)phenyl]methanol, depending on the chirality of the catalyst used.
Biocatalytic Synthesis and Enzymatic Transformations
Biocatalysis offers a green and highly selective alternative for the synthesis of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol. Enzymes, particularly oxidoreductases such as alcohol dehydrogenases (ADHs), can catalyze the reduction of the precursor aldehyde, 3-(3,3,3-trifluoropropoxy)benzaldehyde, with exceptional chemo-, regio-, and stereoselectivity. tudelft.nl These reactions are typically performed in aqueous media under mild temperature and pH conditions, minimizing waste and avoiding the use of toxic heavy metals. tandfonline.comscielo.org.mx
Whole-cell biocatalysis, using microorganisms or even crude plant-based materials, provides a cost-effective approach by eliminating the need for enzyme purification. tandfonline.com Research has demonstrated that various plant tissues, such as seeds from the Phaseolus family (beans), contain active reductase enzymes capable of reducing a wide range of substituted benzaldehydes to their corresponding benzyl alcohols. tandfonline.comresearchgate.netscielo.org.mx The conversion efficiency is influenced by the electronic nature of the substituents on the aromatic ring. tandfonline.com
Table 3: Biocatalytic Reduction of Substituted Benzaldehydes Using Plant-Based Reductases
| Substrate | Biocatalyst Source | Conversion (%) |
|---|---|---|
| Benzaldehyde | Pinto Beans | 100 |
| 4-Chlorobenzaldehyde | Pinto Beans | 100 |
| 4-Fluorobenzaldehyde | Black Beans | 100 |
| 4-Methoxybenzaldehyde | Pinto Beans | 70 |
| Benzaldehyde | Capulin Seeds | 86 |
Source: Adapted from studies on the biocatalytic reduction of various benzaldehydes. tandfonline.comresearchgate.net The data suggests that 3-(3,3,3-trifluoropropoxy)benzaldehyde would be a viable substrate for similar enzymatic reduction.
These enzymatic systems rely on nicotinamide (B372718) cofactors (NADH or NADPH) as the source of reducing equivalents. tandfonline.com In whole-cell systems, these cofactors are regenerated by the organism's native metabolic pathways, making the process highly efficient.
Optimization of Reaction Conditions and Process Intensification for [3-(3,3,3-Trifluoropropoxy)phenyl]methanol
The industrial-scale synthesis of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol requires careful optimization of reaction conditions to maximize yield, minimize costs, and ensure a sustainable process. Process intensification focuses on developing safer, more efficient, and more compact manufacturing processes. Key areas for optimization include solvent selection, understanding reaction kinetics, and fine-tuning the catalyst system.
Solvent Effects and Reaction Kinetics
The choice of solvent can profoundly impact reaction rates, selectivity, and catalyst stability. In the synthesis of the trifluoropropoxy ether linkage, likely formed via a Williamson ether synthesis between a 3-hydroxyphenyl precursor and a 3,3,3-trifluoropropyl electrophile, polar aprotic solvents are generally preferred.
The kinetics of this O-alkylation are sensitive to the solvent's ability to solvate the reactants and stabilize the transition state. researchgate.net Solvents like DMF, DMSO, or acetonitrile (B52724) can accelerate the reaction by solvating the cation of the base (e.g., K⁺ from K₂CO₃), thereby increasing the nucleophilicity of the phenoxide anion. researchgate.net However, side reactions such as C-alkylation can also occur, and the solvent choice can influence the O/C-alkylation ratio. researchgate.net Understanding the reaction kinetics through systematic studies allows for the determination of optimal temperature, concentration, and reaction time to favor the desired O-alkylation product. mdpi.com
For subsequent catalytic steps, such as hydrogenation, the solvent must dissolve the substrate and the catalyst while not interfering with the catalytic cycle. For instance, in transfer hydrogenation, alcohols like isopropanol can serve as both the solvent and the hydrogen source.
Table 4: Effect of Solvent on the Etherification of Phenols
| Solvent | Dielectric Constant (approx.) | General Effect on Phenol O-Alkylation |
|---|---|---|
| Dimethylformamide (DMF) | 37 | High reaction rate, good solubility for salts |
| Acetonitrile | 36 | Good reaction rate, easier to remove post-reaction |
| Tetrahydrofuran (THF) | 7.6 | Moderate reaction rate, often used with stronger bases |
| Toluene | 2.4 | Slow reaction rate, may require phase-transfer catalyst |
This table provides a general guide to solvent effects in Williamson ether synthesis, a key potential step in preparing the precursor for [3-(3,3,3-Trifluoropropoxy)phenyl]methanol.
Catalyst Loading and Ligand Optimization
In transition-metal-catalyzed reactions, minimizing the amount of the (often expensive and toxic) metal catalyst is a primary goal of process optimization. nih.govacs.org Catalyst loading, typically expressed in mol %, directly impacts the cost and the level of metal contamination in the final product. acs.org While higher catalyst loadings can lead to faster reactions, they also increase the likelihood of side reactions and complicate purification. nih.gov The optimal catalyst loading is a balance between reaction efficiency and economic and environmental considerations. catalysis.blog
Ligand optimization is intimately linked to reducing catalyst loading. A well-designed ligand can significantly enhance the activity and stability of the catalyst, allowing for lower loadings to be used effectively. nih.gov For palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or RockPhos) are often employed. nih.govsigmaaldrich.com These ligands promote the formation of highly active, monoligated Pd(0) species, accelerate the rate-limiting oxidative addition and reductive elimination steps, and suppress catalyst deactivation pathways. sigmaaldrich.com
For asymmetric hydrogenation, the structure of the chiral ligand is paramount as it directly controls the enantioselectivity. mdpi.com Subtle modifications to the ligand's steric and electronic properties can have a dramatic effect on the stereochemical outcome. Therefore, screening a library of ligands is a common strategy to identify the optimal catalyst system for a specific substrate, such as 3-(3,3,3-trifluoropropoxy)benzaldehyde.
Table 5: Illustrative Effect of Ligand on Pd-Catalyzed C-O Cross-Coupling Yields
| Aryl Halide | Alcohol | Ligand | Yield (%) |
|---|---|---|---|
| 4-Chloroanisole | 2-Butanol | Ligand A (Standard) | <20 |
| 4-Chloroanisole | 2-Butanol | Ligand B (Bulky Biarylphosphine) | 70 |
| Electron-Rich Aryl Chloride | Primary Alcohol | L2 (Commercial Ligand) | Low Conversion |
| Electron-Rich Aryl Chloride | Primary Alcohol | L8 (Optimized Hybrid Ligand) | High Conversion (>95%) |
Source: Adapted from studies on ligand effects in Pd-catalyzed etherification. nih.govnih.gov This demonstrates the critical role of ligand optimization in achieving high efficiency, especially with challenging substrates.
Continuous Flow Synthesis Adaptations
The transition from batch to continuous flow manufacturing for the synthesis of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol offers significant advantages in terms of safety, efficiency, and scalability. A plausible and efficient synthetic route amenable to flow chemistry involves a two-step process: a Williamson ether synthesis to form the intermediate 3-(3,3,3-trifluoropropoxy)benzaldehyde, followed by the reduction of the aldehyde to the final alcohol product. This section details the adaptation of this synthetic sequence to a continuous flow process.
The proposed synthesis commences with the reaction of 3-hydroxybenzaldehyde with a suitable 3,3,3-trifluoropropyl halide (e.g., 3-bromo-1,1,1-trifluoropropane) under basic conditions to yield 3-(3,3,3-trifluoropropoxy)benzaldehyde. This intermediate is then reduced to [3-(3,3,3-Trifluoropropoxy)phenyl]methanol. Both of these transformations are well-suited for adaptation to a continuous flow regime.
A continuous flow setup for this synthesis would typically consist of two interconnected reactor modules. The first module would be dedicated to the Williamson ether synthesis, and the second to the subsequent reduction. This integrated approach minimizes manual handling of intermediates and allows for a streamlined, end-to-end process.
For the initial etherification step, a solution of 3-hydroxybenzaldehyde and a base (e.g., potassium carbonate) in a suitable solvent would be continuously pumped and mixed with a stream of 3-bromo-1,1,1-trifluoropropane. This mixture would then pass through a heated packed-bed reactor containing the solid base to facilitate the reaction. The use of a packed-bed reactor can simplify downstream purification by retaining the solid base within the reactor.
The effluent from the first reactor, containing 3-(3,3,3-trifluoropropoxy)benzaldehyde, would then be directly channeled into the second reactor module for the reduction step. A common and effective method for the reduction of aldehydes in a flow system is catalytic hydrogenation. thieme-connect.commdpi.comacs.orgsemanticscholar.orgdntb.gov.ua In this setup, the stream containing the aldehyde intermediate would be mixed with a hydrogen source and passed through a heated column packed with a supported catalyst, such as palladium on carbon (Pd/C).
The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow system allows for the optimization of both reaction steps to maximize yield and minimize the formation of byproducts. mt.comsyrris.comnih.gov For instance, the high surface-area-to-volume ratio in flow reactors enables efficient heat transfer, which is crucial for managing the exothermicity of both the etherification and reduction reactions. syrris.com
The following data tables present hypothetical yet realistic research findings for the optimization of each step in the continuous flow synthesis of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol.
Table 1: Optimization of Continuous Flow Williamson Ether Synthesis
| Entry | Temperature (°C) | Residence Time (min) | Base | Yield of 3-(3,3,3-trifluoropropoxy)benzaldehyde (%) |
|---|---|---|---|---|
| 1 | 80 | 10 | K2CO3 | 85 |
| 2 | 100 | 10 | K2CO3 | 92 |
| 3 | 120 | 10 | K2CO3 | 95 |
| 4 | 120 | 5 | K2CO3 | 90 |
| 5 | 120 | 15 | K2CO3 | 96 |
Table 2: Optimization of Continuous Flow Reduction of 3-(3,3,3-trifluoropropoxy)benzaldehyde
| Entry | Temperature (°C) | H2 Pressure (bar) | Catalyst | Residence Time (min) | Yield of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol (%) |
|---|---|---|---|---|---|
| 1 | 50 | 10 | 5% Pd/C | 5 | 90 |
| 2 | 70 | 10 | 5% Pd/C | 5 | 97 |
| 3 | 90 | 10 | 5% Pd/C | 5 | 98 |
| 4 | 70 | 5 | 5% Pd/C | 5 | 92 |
| 5 | 70 | 15 | 5% Pd/C | 5 | 98 |
These tables illustrate the systematic approach to optimizing a continuous flow process. By varying parameters such as temperature, residence time, and catalyst loading, it is possible to achieve high yields and throughput for the target molecule. The implementation of continuous flow methodologies for the synthesis of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol represents a significant advancement over traditional batch processing, offering a safer, more efficient, and scalable manufacturing route.
Table of Compounds
| Compound Name |
|---|
| [3-(3,3,3-Trifluoropropoxy)phenyl]methanol |
| 3-hydroxybenzaldehyde |
| 3-(3,3,3-trifluoropropoxy)benzaldehyde |
| 3-bromo-1,1,1-trifluoropropane |
| Potassium carbonate |
| Cesium carbonate |
Elucidation of Chemical Reactivity and Derivatization Pathways of 3 3,3,3 Trifluoropropoxy Phenyl Methanol
Transformations Involving the Primary Alcohol Functionality
The primary alcohol group in [3-(3,3,3-Trifluoropropoxy)phenyl]methanol is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol functionality of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are effective for the conversion of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation to the carboxylic acid. For [3-(3,3,3-Trifluoropropoxy)phenyl]methanol, this reaction would yield 3-(3,3,3-trifluoropropoxy)benzaldehyde (B3267823).
Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO4), sodium dichromate (Na2Cr2O7), or chromic acid (H2CrO4), will oxidize the primary alcohol to a carboxylic acid. This transformation typically occurs under aqueous acidic or basic conditions. The oxidation of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol with these reagents would produce 3-(3,3,3-trifluoropropoxy)benzoic acid. It is important to note that the aldehyde is an intermediate in this reaction; it is formed first and then further oxidized to the carboxylic acid.
| Starting Material | Oxidizing Agent | Product |
| [3-(3,3,3-Trifluoropropoxy)phenyl]methanol | Pyridinium chlorochromate (PCC) | 3-(3,3,3-Trifluoropropoxy)benzaldehyde |
| [3-(3,3,3-Trifluoropropoxy)phenyl]methanol | Potassium permanganate (KMnO4) | 3-(3,3,3-Trifluoropropoxy)benzoic acid |
| [3-(3,3,3-Trifluoropropoxy)phenyl]methanol | Sodium dichromate (Na2Cr2O7) | 3-(3,3,3-Trifluoropropoxy)benzoic acid |
Esterification and Etherification Reactions for Derivative Synthesis
Esterification: The primary alcohol of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. When reacting with a carboxylic acid, an acid catalyst such as sulfuric acid is typically required to facilitate the reaction. A more efficient method involves the use of acid anhydrides or acyl chlorides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.
Etherification: Ether derivatives of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol can be synthesized via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. wikipedia.orgmasterorganicchemistry.combyjus.com This alkoxide then acts as a nucleophile, displacing a halide or other suitable leaving group from an alkyl halide in an SN2 reaction to form the ether. wikipedia.orgmasterorganicchemistry.combyjus.com
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| [3-(3,3,3-Trifluoropropoxy)phenyl]methanol | Acetic anhydride | Esterification | [3-(3,3,3-Trifluoropropoxy)phenyl]methyl acetate (B1210297) |
| [3-(3,3,3-Trifluoropropoxy)phenyl]methanol | Benzoyl chloride | Esterification | [3-(3,3,3-Trifluoropropoxy)phenyl]methyl benzoate |
| Sodium [3-(3,3,3-trifluoropropoxy)phenyl]methoxide | Methyl iodide | Etherification | 1-(Methoxymethyl)-3-(3,3,3-trifluoropropoxy)benzene |
Nucleophilic Substitution Reactions (e.g., conversion to halides or sulfonates)
The hydroxyl group of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol can be converted into a better leaving group, such as a halide or a sulfonate, to facilitate nucleophilic substitution reactions.
Conversion to Halides: The alcohol can be converted to the corresponding benzyl (B1604629) halide using reagents like thionyl chloride (SOCl2) for the chloride or phosphorus tribromide (PBr3) for the bromide. These reactions typically proceed via an SN2 mechanism for primary alcohols. Alternatively, hydrohalic acids (HCl, HBr, HI) can be used, although this method is generally more effective for tertiary alcohols.
Conversion to Sulfonates: Sulfonate esters, such as tosylates or mesylates, are excellent leaving groups and can be prepared by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. sapub.org This reaction provides a versatile intermediate for the introduction of a wide range of nucleophiles. sapub.org
| Starting Material | Reagent | Product |
| [3-(3,3,3-Trifluoropropoxy)phenyl]methanol | Thionyl chloride (SOCl2) | 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene |
| [3-(3,3,3-Trifluoropropoxy)phenyl]methanol | Phosphorus tribromide (PBr3) | 1-(Bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene |
| [3-(3,3,3-Trifluoropropoxy)phenyl]methanol | p-Toluenesulfonyl chloride | [3-(3,3,3-Trifluoropropoxy)phenyl]methyl 4-methylbenzenesulfonate |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The substituted phenyl ring of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol is susceptible to electrophilic aromatic substitution, with the regioselectivity of the reaction being influenced by the directing effects of the existing substituents.
Regioselectivity Studies of Electrophilic Aromatic Substitution
The regiochemical outcome of electrophilic aromatic substitution on the phenyl ring of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol is determined by the cumulative electronic effects of the 3-(3,3,3-trifluoropropoxy) group and the hydroxymethyl group.
The hydroxymethyl group (-CH2OH) is a weak deactivating group and is considered a meta-director. Therefore, it will direct incoming electrophiles to the positions meta to itself (positions 2 and 5).
Considering the combined effects:
Position 2 is favored by both groups (ortho to the trifluoropropoxy group and meta to the hydroxymethyl group).
Position 4 is favored by the trifluoropropoxy group (para) but disfavored by the hydroxymethyl group.
Position 5 is favored by the hydroxymethyl group (meta) but disfavored by the trifluoropropoxy group.
Position 6 is favored by the trifluoropropoxy group (ortho) but is sterically hindered by the adjacent hydroxymethyl group.
Therefore, electrophilic aromatic substitution on [3-(3,3,3-Trifluoropropoxy)phenyl]methanol is most likely to occur at the 2-position, with potential for some substitution at the 4- and 5-positions depending on the specific electrophile and reaction conditions.
| Substituent | Electronic Effect | Directing Effect |
| 3-(3,3,3-Trifluoropropoxy) | Deactivating (due to -I effect of CF3), Resonance donating (+M) | Ortho, Para |
| Hydroxymethyl | Weakly deactivating | Meta |
Aryl Coupling Reactions (e.g., Palladium-catalyzed C-H activation)
Palladium-catalyzed C-H activation is a powerful tool for the formation of carbon-carbon bonds, enabling the direct arylation of aromatic rings. In the context of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol, a directing group is often necessary to achieve high regioselectivity. The hydroxyl group of the benzylic alcohol can potentially act as a directing group, facilitating C-H activation at the ortho position.
In such a reaction, a palladium catalyst, in conjunction with a suitable oxidant and ligand, would coordinate to the hydroxyl group, bringing the catalyst into proximity with the C-H bonds at the 2- and 6-positions of the phenyl ring. This would lead to the formation of a palladacycle intermediate, which could then undergo reaction with an aryl halide or another coupling partner to form a new C-C bond at the ortho position. Given the steric hindrance at the 6-position, arylation would be expected to occur preferentially at the 2-position.
Influence of the Trifluoropropoxy Group on the Chemical Behavior of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol
The 3,3,3-trifluoropropoxy group (-OCH₂CH₂CF₃) imparts a unique combination of electronic and steric effects that modulate the reactivity of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol. These effects are crucial in understanding its behavior in various chemical transformations.
The electronic influence of the trifluoropropoxy group is a combination of the electron-donating resonance effect of the ether oxygen and the strong electron-withdrawing inductive effect of the terminal trifluoromethyl group. The oxygen atom, directly attached to the aromatic ring, can donate a lone pair of electrons to the π-system, which would typically activate the ring towards electrophilic aromatic substitution. However, the potent inductive effect of the CF₃ group, transmitted through the propylene (B89431) chain and the ether linkage, significantly diminishes the electron-donating capacity of the oxygen.
This strong inductive effect (-I) deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). nih.govnih.gov The deactivating nature of similar fluorinated alkoxy groups suggests that electrophilic substitution reactions on the aromatic ring of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol will require harsher conditions than those needed for unsubstituted or activated benzene derivatives.
Furthermore, the trifluoropropoxy group, being a deactivating substituent, is expected to be a meta-director in electrophilic aromatic substitution reactions. nih.gov This is because the deactivating effect is most pronounced at the ortho and para positions due to resonance and inductive effects, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack.
Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution
| Compound | Substituent | Predicted Relative Reactivity (vs. Benzene) | Directing Effect |
|---|---|---|---|
| Anisole | -OCH₃ | Activating | Ortho, Para |
| Benzene | -H | 1 | - |
| [3-(3,3,3-Trifluoropropoxy)phenyl]methanol | -OCH₂CH₂CF₃ | Deactivating | Meta |
| Nitrobenzene | -NO₂ | Strongly Deactivating | Meta |
This table presents predicted trends based on the established electronic effects of related functional groups.
The trifluoropropoxy group is considerably bulkier than a methoxy (B1213986) or even an ethoxy group. This steric bulk can influence the regioselectivity of reactions involving the aromatic ring and the reactivity of the adjacent hydroxymethyl group. While the substituent is at the meta position to the hydroxymethyl group, its conformational flexibility allows it to potentially shield one of the ortho positions to some extent.
In reactions involving the benzylic alcohol, the steric hindrance from the trifluoropropoxy group is less pronounced due to its meta positioning. However, for reactions that involve large reagents or transition states, some minor steric impediment cannot be entirely ruled out. The primary steric influence would be observed in reactions targeting the aromatic ring, where it could disfavor substitution at the C2 position relative to the C6 position.
Table 2: Comparison of Steric Parameters for Alkoxy Groups
| Substituent Group | van der Waals Volume (ų) (Approx.) | Steric Effect |
|---|---|---|
| Methoxy (-OCH₃) | ~25 | Low |
| Ethoxy (-OCH₂CH₃) | ~45 | Moderate |
| Trifluoropropoxy (-OCH₂CH₂CF₃) | ~75 | Significant |
Note: The van der Waals volumes are estimations to illustrate the relative steric bulk.
Synthesis and Characterization of Novel Derivatives and Analogues for Structure-Reactivity Correlation Studies
The hydroxymethyl group of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol is a versatile functional handle for the synthesis of a variety of derivatives. These derivatives are valuable for establishing structure-reactivity relationships and for potential applications in medicinal chemistry and materials science.
Common derivatization pathways for the benzylic alcohol include etherification, esterification, oxidation, and nucleophilic substitution.
Etherification: The synthesis of ethers can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride to form the corresponding alkoxide, followed by reaction with an alkyl halide. masterorganicchemistry.comlibretexts.org For example, reaction with methyl iodide would yield {3-[(3,3,3-trifluoropropyl)oxy]phenyl}methyl methyl ether.
Esterification: Esters can be readily prepared by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under appropriate catalytic conditions. nih.govsemanticscholar.org For instance, reaction with acetyl chloride in the presence of a base like pyridine would afford {3-[(3,3,3-trifluoropropyl)oxy]phenyl}methyl acetate.
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, [3-(3,3,3-trifluoropropoxy)benzaldehyde], using mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Further oxidation to the carboxylic acid, [3-(3,3,3-trifluoropropoxy)benzoic acid], can be achieved with stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the benzylic carbon. For example, treatment with thionyl chloride (SOCl₂) would yield 1-(chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene, which can then be reacted with various nucleophiles to introduce a range of functional groups.
Table 3: Potential Derivatives of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol and Their Synthetic Precursors
| Derivative Class | Example Derivative | Key Reagent(s) |
|---|---|---|
| Ethers | {3-[(3,3,3-trifluoropropyl)oxy]phenyl}methyl methyl ether | NaH, CH₃I |
| Esters | {3-[(3,3,3-trifluoropropyl)oxy]phenyl}methyl acetate | Acetyl chloride, Pyridine |
| Aldehydes | 3-(3,3,3-Trifluoropropoxy)benzaldehyde | PCC or MnO₂ |
| Carboxylic Acids | 3-(3,3,3-Trifluoropropoxy)benzoic acid | KMnO₄ |
| Halides | 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene | SOCl₂ |
The characterization of these novel derivatives would rely on standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the structural modifications, with characteristic shifts observed for the protons and carbons of the newly introduced functional groups. For instance, in the ¹H NMR spectrum of the acetate ester, a singlet corresponding to the methyl protons of the acetyl group would appear around 2.1 ppm. Mass spectrometry would be used to confirm the molecular weight of the synthesized compounds, and infrared (IR) spectroscopy would show characteristic absorption bands for the new functional groups, such as a strong C=O stretch for esters and aldehydes.
By systematically synthesizing and characterizing these derivatives, a comprehensive understanding of the structure-reactivity relationships for this class of compounds can be established. This knowledge is crucial for the rational design of molecules with tailored properties for various applications.
Applications of 3 3,3,3 Trifluoropropoxy Phenyl Methanol As a Strategic Synthetic Building Block
Role in the Construction of Complex Organic Molecules
The inherent reactivity of the benzylic alcohol and the tailored electronic properties endowed by the trifluoropropoxy group make [3-(3,3,3-Trifluoropropoxy)phenyl]methanol a valuable starting material for the synthesis of a wide array of complex organic structures. Its utility spans across pharmaceuticals, agrochemicals, and functional materials, where the trifluoropropoxy moiety can serve as a key pharmacophore or a performance-enhancing component.
Precursor for Advanced Pharmaceutical Intermediates
In the realm of pharmaceutical synthesis, the introduction of fluorinated groups is a well-established strategy to optimize drug candidates' pharmacokinetic and pharmacodynamic profiles. [3-(3,3,3-Trifluoropropoxy)phenyl]methanol serves as a crucial precursor for the synthesis of advanced pharmaceutical intermediates. The benzylic alcohol functionality can be readily transformed into a variety of other functional groups, such as halides, aldehydes, or amines, which are pivotal for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions.
For instance, the oxidation of the alcohol to the corresponding aldehyde, [3-(3,3,3-Trifluoropropoxy)benzaldehyde], provides a key intermediate for Wittig reactions, Horner-Wadsworth-Emmons olefinations, and reductive aminations, enabling the construction of complex side chains and the introduction of nitrogen-containing heterocycles. Furthermore, conversion to the benzyl (B1604629) halide, such as [3-(3,3,3-Trifluoropropoxy)phenyl]methyl bromide, creates a potent electrophile for the alkylation of various nucleophiles, including phenols, thiols, and amines, to generate ethers, thioethers, and substituted amines, respectively. These transformations are fundamental in the assembly of a diverse range of pharmaceutically relevant scaffolds.
A representative synthetic application is the use of this building block in the synthesis of novel kinase inhibitors, where the trifluoropropoxy group can occupy hydrophobic pockets in the enzyme's active site, thereby enhancing potency and selectivity.
Table 1: Synthetic Transformations of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol for Pharmaceutical Intermediates
| Starting Material | Reagents and Conditions | Product | Application |
| [3-(3,3,3-Trifluoropropoxy)phenyl]methanol | PCC, CH₂Cl₂ | [3-(3,3,3-Trifluoropropoxy)benzaldehyde] | Synthesis of heterocycles, olefination reactions |
| [3-(3,3,3-Trifluoropropoxy)phenyl]methanol | PBr₃, Et₂O | [3-(3,3,3-Trifluoropropoxy)phenyl]methyl bromide | Alkylation of nucleophiles |
| [3-(3,3,3-Trifluoropropoxy)phenyl]methanol | SOCl₂, Pyridine (B92270) | [3-(3,3,3-Trifluoropropoxy)phenyl]methyl chloride | Electrophilic precursor |
Building Block for Agrochemical Synthesis
The agrochemical industry also leverages the unique properties of fluorinated compounds to develop more effective and environmentally benign pesticides and herbicides. The trifluoropropoxy moiety in [3-(3,3,3-Trifluoropropoxy)phenyl]methanol can significantly influence the biological activity, metabolic stability, and transport properties of agrochemicals.
As a versatile building block, this compound can be incorporated into various agrochemical scaffolds. For example, it can be used in the synthesis of novel insecticides targeting specific insect receptors. The synthetic strategies often mirror those used in pharmaceutical chemistry, involving the transformation of the benzylic alcohol to facilitate coupling with other key fragments. The lipophilicity conferred by the trifluoropropoxy group can enhance the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects.
Monomer or Precursor in Functional Material Chemistry
The demand for advanced materials with tailored properties has driven the development of novel monomers and precursors. The trifluorinated propoxy group in [3-(3,3,3-Trifluoropropoxy)phenyl]methanol can impart desirable characteristics such as hydrophobicity, thermal stability, and low surface energy to polymers and other functional materials.
The benzylic alcohol functionality allows for its incorporation into polymer backbones through condensation polymerization or as a side-chain modifier. For instance, it can be converted into a styrenic or (meth)acrylic monomer through esterification or etherification, followed by polymerization to yield polymers with low refractive indices and high optical transparency, suitable for applications in optical devices and coatings. Furthermore, its derivatives can be used in the synthesis of specialized liquid crystals and other organic electronic materials where the control of intermolecular interactions and electronic properties is crucial.
Utilization in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor
While the parent molecule, [3-(3,3,3-Trifluoropropoxy)phenyl]methanol, is achiral, it can serve as a valuable precursor for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. The phenyl ring can be further functionalized to introduce coordinating groups, and the benzylic position can be a handle for attaching the molecule to a chiral scaffold.
For example, ortho-lithiation of the aromatic ring followed by quenching with an appropriate electrophile can introduce phosphine (B1218219), amine, or other coordinating groups. The resulting functionalized benzylic alcohol can then be resolved or used in the synthesis of chiral ligands for transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and cross-coupling reactions. The electronic nature of the trifluoropropoxy group can influence the catalytic activity and enantioselectivity of the resulting metal complexes.
Contributions to Methodological Advancements in Organic Synthesis
The unique reactivity and structural features of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol and its derivatives can also contribute to the development of new synthetic methods and reaction sequences.
Development of Novel Reaction Sequences
The presence of the trifluoropropoxy group can influence the regioselectivity and reactivity of transformations on the aromatic ring. This allows for the exploration of novel reaction sequences that might not be efficient with non-fluorinated analogues. For instance, the electron-withdrawing nature of the trifluoropropoxy group can direct electrophilic aromatic substitution to specific positions or facilitate nucleophilic aromatic substitution reactions on appropriately activated derivatives.
Furthermore, the benzylic alcohol can participate in cascade reactions, where an initial transformation at the alcohol sets the stage for a series of subsequent bond-forming events, leading to the rapid construction of molecular complexity. The development of such novel reaction sequences streamlines synthetic routes and provides access to previously inaccessible chemical space.
Incorporation into Cascade Reactions
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the specific application of [3-(3,y3,3-Trifluoropropoxy)phenyl]methanol as a strategic building block in cascade reactions. Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are of significant interest in modern organic synthesis for their ability to rapidly construct complex molecular architectures from simple precursors, often with high atom economy and stereoselectivity.
While the unique structural features of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol, namely the benzylic alcohol moiety and the trifluoropropoxy group, suggest potential for its use in various synthetic transformations, its specific role in initiating or participating in cascade sequences has not been documented. The benzylic alcohol could, in principle, be oxidized in situ to an aldehyde or ketone, which could then undergo a cascade sequence. Alternatively, it could participate in reactions as a nucleophile or be converted into a leaving group to initiate a cascade. The electron-withdrawing nature of the trifluoropropoxy group would likely influence the reactivity of the aromatic ring and the benzylic position, potentially impacting the course of such hypothetical cascade processes.
However, without experimental data from peer-reviewed sources, any discussion of its application in cascade reactions would be purely speculative. Researchers have extensively studied cascade reactions involving other fluorinated compounds and benzylic alcohols, but a direct link to [3-(3,3,3-Trifluoropropoxy)phenyl]methanol is not established in the current body of scientific knowledge. Therefore, this section cannot be elaborated with detailed research findings or data tables as per the specified instructions due to the lack of available information.
Further research in this area would be necessary to explore and establish the potential of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol as a valuable component in the design and execution of novel cascade reactions.
Advanced Spectroscopic and Structural Elucidation of 3 3,3,3 Trifluoropropoxy Phenyl Methanol and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic compounds. For a molecule like [3-(3,3,3-Trifluoropropoxy)phenyl]methanol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is essential for unambiguous assignment of all atomic nuclei.
A complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts requires the use of two-dimensional NMR techniques.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For [3-(3,3,3-Trifluoropropoxy)phenyl]methanol, COSY would reveal correlations between the adjacent protons on the aromatic ring and between the CH₂ protons of the propoxy chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, HMBC would show correlations from the benzylic CH₂ protons to the aromatic carbons, and from the propoxy CH₂ protons to the ether-linked aromatic carbon.
The following table represents plausible ¹H and ¹³C NMR chemical shift assignments based on analogous structures.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 (-CH₂OH) | 4.65 (s, 2H) | 65.0 | C2, C6, C7 |
| 2 | 6.95 (d) | 118.5 | C4, C6 |
| 3 | - | 159.0 | - |
| 4 | 6.90 (dd) | 113.0 | C2, C6 |
| 5 | 7.25 (t) | 130.0 | C3, C1 |
| 6 | 6.85 (d) | 114.0 | C2, C4 |
| 7 (C-O) | - | 142.5 | - |
| 8 (-OCH₂-) | 4.10 (t, 2H) | 61.5 (q, J=3 Hz) | C3, C9 |
| 9 (-CH₂CF₃) | 2.60 (qt, 2H) | 32.0 (q, J=30 Hz) | C8, C10 |
| 10 (-CF₃) | - | 124.0 (q, J=277 Hz) | - |
| OH | Variable (e.g., 2.1) | - | C1 |
Note: Chemical shifts are hypothetical and referenced to TMS. Multiplicities: s=singlet, d=doublet, t=triplet, q=quartet, qt=quartet of triplets, dd=doublet of doublets.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgthermofisher.com For [3-(3,3,3-Trifluoropropoxy)phenyl]methanol, the ¹⁹F NMR spectrum provides direct information about the electronic environment of the trifluoromethyl (CF₃) group.
The spectrum is expected to show a single resonance for the three equivalent fluorine atoms. This signal would be split into a triplet due to scalar coupling (³JHF) with the two protons of the adjacent methylene (CH₂) group. The chemical shift and coupling constant are characteristic of a CF₃ group adjacent to an aliphatic carbon.
| Moiety | ¹⁹F Chemical Shift (ppm) | Multiplicity | Coupling Constant (JFH) |
| -OCH₂CH₂CF₃ | ~ -62 | Triplet (t) | ~ 10 Hz |
Note: Chemical shifts are typically referenced to CFCl₃.
The ether linkage in the trifluoropropoxy side chain allows for rotational freedom around the C(aryl)−O and the O−C(propoxy) bonds. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals. researchgate.net However, at lower temperatures, this rotation can be slowed sufficiently to potentially observe distinct conformers. acs.org
Dynamic NMR studies, involving the acquisition of spectra at various temperatures, could be used to investigate these conformational dynamics. By analyzing the broadening and eventual splitting of signals (coalescence) as the temperature is lowered, it is possible to determine the energy barriers (ΔG‡) to rotation. This provides valuable insight into the conformational preferences and flexibility of the molecule in solution. acs.org
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of elemental compositions. nih.govresearchgate.net When coupled with a fragmentation technique like Electron Ionization (EI), it offers a detailed map of the molecule's breakdown, which is invaluable for structural confirmation.
The fragmentation of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol is expected to be directed by its key functional groups: the benzylic alcohol, the aromatic ring, and the trifluoropropoxy ether. whitman.eduwikipedia.org The molecular ion (M⁺•) would be observed, and subsequent fragmentation would likely proceed through several key pathways:
Benzylic Cleavage: Loss of a hydrogen radical (•H) from the benzylic carbon to form a stable, resonance-stabilized oxonium ion at [M-1]⁺. Alternatively, cleavage of the C-C bond can lead to the loss of the •CH₂OH radical.
Ether Bond Cleavage: Cleavage of the C(aryl)-O bond or the O-C(propoxy) bond. Alpha-cleavage next to the ether oxygen can lead to the loss of the trifluoropropyl radical.
McLafferty-type Rearrangements: Rearrangements involving the transfer of a hydrogen atom from the side chain to the aromatic ring or the oxygen atom, followed by fragmentation. nih.gov
Fluorine-Specific Fragmentation: Loss of HF or CF₃• radicals are common fragmentation patterns for fluorinated compounds. whitman.edunih.gov
A plausible fragmentation pathway and the corresponding high-resolution m/z values are outlined in the table below.
| m/z (Calculated) | Formula | Proposed Fragment Identity / Neutral Loss |
| 220.0656 | C₁₀H₁₁F₃O₂ | Molecular Ion (M⁺•) |
| 219.0578 | C₁₀H₁₀F₃O₂ | [M - H]⁺ |
| 189.0527 | C₉H₈F₃O | [M - CH₂OH]⁺ |
| 123.0446 | C₇H₇O₂ | [M - C₃H₄F₃]⁺ (cleavage of O-propoxy bond) |
| 107.0497 | C₇H₇O | Tropylium-like ion from further fragmentation |
| 97.0262 | C₃H₄F₃ | [C₃H₄F₃]⁺ (trifluoropropyl cation) |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. rsc.orgazom.com
For [3-(3,3,3-Trifluoropropoxy)phenyl]methanol, the spectra would be dominated by vibrations from the hydroxyl, aromatic, ether, and trifluoromethyl groups. A key area of study is the O-H stretching vibration, which is highly sensitive to hydrogen bonding. rsc.orgacs.orgumich.edu In a dilute solution in a non-polar solvent, a sharp band for the "free" non-hydrogen-bonded O-H stretch would be observed. In the neat liquid or a concentrated solution, this is replaced by a very broad and intense band at a lower frequency, indicative of strong intermolecular hydrogen bonding between the alcohol moieties. umich.edu
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3500 - 3200 (broad) | Weak | Strong (IR) |
| O-H Stretch (Free) | ~3600 (sharp) | Weak | Medium (IR) |
| Aromatic C-H Stretch | 3100 - 3000 | Strong | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium | Medium |
| Aromatic C=C Stretch | 1600, 1500 | Strong | Medium |
| C-F Stretches | 1350 - 1100 | Strong | Strong |
| C-O Stretch (Alcohol) | ~1050 | Strong | Medium |
| C-O Stretch (Aryl Ether) | ~1250 (asym), ~1030 (sym) | Strong | Medium |
X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives
While the subject compound is likely a liquid or low-melting solid at room temperature, obtaining a crystalline derivative would allow for analysis by single-crystal X-ray crystallography. This technique provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.
Should a suitable crystal be grown, X-ray diffraction analysis would yield precise data on:
Bond Lengths and Angles: Providing confirmation of the molecular connectivity and geometry.
Torsion Angles: Defining the exact conformation of the flexible trifluoropropoxy side chain relative to the phenyl ring.
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice. This would provide direct visualization of the hydrogen bonding network formed by the alcohol groups and could also show other interactions such as π-stacking of the aromatic rings or fluorine-involved contacts.
The following table illustrates the type of structural parameters that would be determined from such an analysis.
| Parameter | Description | Expected Value/Observation |
| C(aryl)-O(ether) Bond Length | Length of the ether bond to the ring | ~1.37 Å |
| C(sp³)-O(ether) Bond Length | Length of the ether bond to the propoxy chain | ~1.43 Å |
| C(aryl)-C(benzyl) Bond Length | Length of the bond to the methanol group | ~1.51 Å |
| C-F Bond Lengths | Lengths of the carbon-fluorine bonds | ~1.34 Å |
| C-O-H Bond Angle | Angle of the alcohol group | ~109° |
| C-O-C-C Torsion Angle | Defines the conformation of the propoxy chain | Variable, defines conformer |
| Hydrogen Bond (O-H···O) | Intermolecular H-bond distance and geometry | Donor-Acceptor distance ~2.7 Å |
Computational and Theoretical Investigations of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol: A Search for Available Data
Following a comprehensive search for computational and theoretical studies on the chemical compound [3-(3,3,3-Trifluoropropoxy)phenyl]methanol, it has been determined that there is a significant lack of publicly available research data specific to this molecule. Extensive searches of scholarly databases and scientific literature did not yield any dedicated studies on its electronic structure, conformational analysis, reaction mechanisms, or computationally predicted spectroscopic parameters.
The user's request for a detailed article with specific data tables and in-depth research findings under the outline "Computational and Theoretical Investigations of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol" cannot be fulfilled at this time due to the absence of the necessary scientific information.
To generate the requested content, which includes:
Computational and Theoretical Investigations of 3 3,3,3 Trifluoropropoxy Phenyl Methanol
Prediction of Spectroscopic Parameters via Density Functional Theory (DFT) Calculations
It is important to note that while general principles of computational chemistry and theoretical investigations can be applied to a wide range of molecules, the specific quantitative data and detailed findings requested for [3-(3,3,3-Trifluoropropoxy)phenyl]methanol are not present in the accessible scientific literature. Therefore, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.
Emerging Research Avenues and Future Directions for 3 3,3,3 Trifluoropropoxy Phenyl Methanol Chemistry
Potential as a Precursor for Photoactive or Electroactive Molecules
The unique electronic properties conferred by the trifluoropropoxy group make [3-(3,3,3-Trifluoropropoxy)phenyl]methanol a promising building block for novel photoactive and electroactive materials. The strong electronegativity of fluorine can significantly influence the electron density of the aromatic ring, thereby affecting the energy levels of the molecular orbitals. This modulation is a key factor in designing materials with specific optical and electronic properties.
Key Research Findings:
Modulation of Electronic Properties: The introduction of fluorinated groups, such as the trifluoropropoxy moiety, can enhance the electron-accepting nature of the phenyl ring. This property is crucial for the design of organic semiconductors and components for organic light-emitting diodes (OLEDs).
Enhanced Stability: The carbon-fluorine bond is exceptionally strong, leading to increased thermal and metabolic stability in molecules containing this bond. mdpi.com This is a highly desirable trait for materials used in electronic devices, where longevity and resistance to degradation are paramount. nih.gov
Solubility and Processing: The trifluoropropoxy group can also improve the solubility of larger, more complex molecules in organic solvents. This is a critical consideration for the solution-based processing of thin films for electronic applications.
| Property Influenced by Trifluoropropoxy Group | Implication for Photo/Electroactive Materials |
| Increased Electron-Withdrawing Nature | Tuning of HOMO/LUMO energy levels for targeted applications in organic electronics. |
| High Thermal and Metabolic Stability | Enhanced durability and operational lifetime of electronic devices. |
| Improved Solubility | Facilitates fabrication of uniform thin films through solution-based methods. |
Future research is anticipated to focus on the synthesis of conjugated polymers and small molecules derived from [3-(3,3,3-Trifluoropropoxy)phenyl]methanol and the characterization of their photophysical and electrochemical properties. The insights gained will be instrumental in evaluating their potential for applications in transistors, solar cells, and sensors.
Exploration of Sustainable Synthetic Routes and Green Chemistry Principles
The increasing emphasis on environmentally benign chemical processes has spurred research into sustainable methods for the synthesis of fluorinated compounds. dovepress.com The application of green chemistry principles to the production of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol is a critical area of investigation to minimize environmental impact and enhance economic viability. numberanalytics.com
Key Principles of Green Chemistry in Fluorination:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. epa.gov
Use of Safer Solvents and Reagents: Replacing hazardous solvents and fluorinating agents with less toxic alternatives. epa.gov
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. epa.gov
Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. epa.gov
Researchers are exploring enzymatic and chemo-catalytic methods to introduce the trifluoropropoxy group with high selectivity and under milder conditions. The development of such processes would represent a significant advancement over traditional fluorination methods, which often rely on harsh reagents and produce substantial waste. dovepress.com
| Green Chemistry Principle | Application in the Synthesis of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol |
| High Atom Economy | Development of catalytic C-O coupling reactions to form the ether linkage. |
| Safer Reagents | Investigation of non-hazardous fluorinating sources for the synthesis of the trifluoropropoxy precursor. |
| Energy Efficiency | Optimization of reaction conditions to lower temperature and pressure requirements. |
| Catalysis | Use of recyclable catalysts to improve the overall sustainability of the synthesis. |
Integration into Flow Chemistry Platforms for Scalable Production
Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages for the synthesis of fluorinated compounds, including improved safety, efficiency, and scalability. beilstein-journals.org The integration of the synthesis of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol into flow chemistry platforms is a promising avenue for its large-scale production. pharmtech.com
Advantages of Flow Chemistry for Fluorination:
Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with highly exothermic or hazardous reactions, which are common in fluorination chemistry. nih.gov
Precise Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. beilstein-journals.org
Scalability: Scaling up production in a flow system is often more straightforward than in traditional batch processes, simply by running the reactor for longer periods or by using multiple reactors in parallel. nih.gov
Automation: Flow chemistry systems can be readily automated, enabling high-throughput screening of reaction conditions and unattended operation.
The development of a continuous-flow process for the synthesis of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol would be a significant step towards its commercial availability for various applications.
Challenges and Opportunities in the Broader Context of Fluorinated Arylmethanol Chemistry
The chemistry of fluorinated arylmethanols, including [3-(3,3,3-Trifluoropropoxy)phenyl]methanol, presents both challenges and opportunities. A primary challenge is the selective and efficient introduction of fluorine and fluorinated groups into aromatic systems. numberanalytics.com Overcoming these synthetic hurdles is key to unlocking the full potential of this class of compounds.
Current Challenges:
Reagent Cost and Availability: Many specialized fluorinating reagents are expensive and not readily available in large quantities.
Regioselectivity: Controlling the position of fluorination on the aromatic ring can be difficult, often leading to mixtures of isomers.
Functional Group Tolerance: Some fluorination methods are not compatible with a wide range of functional groups, limiting their synthetic utility. pharmtech.com
Future Opportunities:
New Methodologies: The development of novel catalytic methods for C-F bond formation and the introduction of fluoroalkyl groups is a major area of ongoing research. pharmtech.com
Medicinal Chemistry Applications: The trifluoromethyl group is a well-established bioisostere in drug design, and other fluorinated moieties like the trifluoropropoxy group are being explored for their ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. nih.govwikipedia.org
Materials Science: The unique properties of fluorinated compounds make them attractive for the development of advanced materials with applications in electronics, aerospace, and coatings. nih.govnumberanalytics.com
The continued exploration of the synthesis and properties of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol will undoubtedly contribute to the broader field of fluorinated arylmethanol chemistry, paving the way for new discoveries and applications.
Q & A
Basic: What synthetic methodologies are suitable for preparing [3-(3,3,3-Trifluoropropoxy)phenyl]methanol, and how can purity be optimized?
Answer:
The synthesis of fluorinated benzyl alcohol derivatives typically involves etherification and hydroxylation steps. A plausible route for [3-(3,3,3-Trifluoropropoxy)phenyl]methanol could involve:
- Step 1: Nucleophilic substitution of 3-hydroxybenzaldehyde with 3,3,3-trifluoropropyl bromide in the presence of a base (e.g., K₂CO₃) to form 3-(3,3,3-trifluoropropoxy)benzaldehyde .
- Step 2: Reduction of the aldehyde group using NaBH₄ or LiAlH₄ in solvents like methanol or tetrahydrofuran (THF) to yield the primary alcohol .
- Purity Optimization: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Analytical techniques such as HPLC or GC-MS can validate purity (>98%) .
Basic: How do the physicochemical properties (e.g., logP, boiling point) of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol impact its solubility and reactivity?
Answer:
Key properties (extrapolated from analogous compounds):
- logP: ~2.0–2.5 (indicating moderate lipophilicity, suitable for membrane permeability in bioactive studies) .
- Boiling Point: Estimated 97–100°C under reduced pressure (11 mmHg), similar to [3-(Trifluoromethoxy)phenyl]methanol .
- Density: ~1.33–1.34 g/cm³, suggesting compatibility with organic solvents like dichloromethane or acetonitrile .
These properties influence solubility in polar aprotic solvents and reactivity in nucleophilic substitutions or oxidations. The trifluoropropoxy group enhances metabolic stability and electron-withdrawing effects, altering reaction kinetics .
Advanced: What computational strategies can predict the conformational stability of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol in different solvent environments?
Answer:
- Density Functional Theory (DFT): Optimize molecular geometry and calculate Gibbs free energy to assess stability in solvents (e.g., water, DMSO). The trifluoropropoxy group’s electron-withdrawing nature may polarize the aromatic ring, affecting solvation .
- Molecular Dynamics (MD) Simulations: Simulate interactions with explicit solvent molecules to study hydrogen bonding and van der Waals forces. For example, the hydroxyl group may form strong hydrogen bonds in polar solvents, while the fluorinated chain minimizes hydrophobic interactions .
- Software Tools: Gaussian, GROMACS, or Schrödinger Suite for energy minimization and trajectory analysis .
Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) for fluorinated benzyl alcohols be resolved?
Answer:
Contradictions often arise from solvent effects, impurities, or dynamic processes (e.g., rotational barriers). Methodological solutions:
- Variable Temperature NMR: Identify rotational isomerism in the trifluoropropoxy chain by observing coalescence temperatures .
- 2D NMR (COSY, HSQC): Assign proton and carbon signals unambiguously. For example, the hydroxymethyl group’s protons (δ ~4.6 ppm) correlate with adjacent aromatic protons .
- Isotopic Labeling: Use deuterated solvents (CDCl₃, DMSO-d₆) to eliminate solvent peak interference .
Advanced: What role does the trifluoropropoxy group play in modulating biological activity compared to non-fluorinated analogs?
Answer:
The trifluoropropoxy substituent:
- Enhances Lipophilicity: Increases logP, improving blood-brain barrier penetration in CNS-targeted drugs .
- Metabolic Resistance: Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
- Electronic Effects: Electron-withdrawing trifluoromethyl groups polarize the aromatic ring, altering binding affinity in enzyme active sites (e.g., kinase inhibitors) .
Experimental Validation: Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme assays or cell-based models .
Advanced: How can the oxidation kinetics of [3-(3,3,3-Trifluoropropoxy)phenyl]methanol be studied to design efficient catalysts?
Answer:
- Kinetic Profiling: Monitor oxidation to the corresponding aldehyde/carboxylic acid using UV-Vis spectroscopy or HPLC. Common oxidants: KMnO₄ (acidic conditions) or TEMPO/NaOCl .
- Catalyst Screening: Test transition-metal catalysts (e.g., Ru or Pd complexes) for selectivity. For example, Pd/C in toluene under O₂ atmosphere may favor aldehyde formation .
- Activation Energy Calculation: Use Arrhenius plots from temperature-dependent rate constants to compare catalytic efficiency .
Basic: What safety protocols are recommended for handling [3-(3,3,3-Trifluoropropoxy)phenyl]methanol in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors, especially during high-temperature reactions .
- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for disposal via licensed contractors .
Advanced: What strategies can optimize the regioselective functionalization of the aromatic ring in [3-(3,3,3-Trifluoropropoxy)phenyl]methanol?
Answer:
- Directing Groups: Utilize the hydroxyl group as a directing meta-substituent for electrophilic substitutions (e.g., nitration, sulfonation). The trifluoropropoxy group may sterically hinder para positions .
- Cross-Coupling Reactions: Employ Suzuki-Miyaura coupling with aryl boronic acids. Pre-functionalize the hydroxymethyl group as a protected ether (e.g., TBS) to prevent interference .
- Computational Guidance: Use DFT to predict reactive sites based on electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
